molecular formula C19H24FN5O3 B5460072 N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

Cat. No.: B5460072
M. Wt: 389.4 g/mol
InChI Key: DKHLXHVMTOEFKD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a fluorobenzyl group, and an oxadiazole ring . These functional groups could potentially confer a variety of chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, for example, would introduce a cyclic structure into the molecule . The fluorobenzyl and oxadiazole groups would likely be attached to different parts of this ring .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the piperazine ring might undergo reactions typical of secondary amines, such as acylation or alkylation . The fluorobenzyl group could potentially undergo reactions typical of aromatic halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the aromatic fluorobenzyl group could affect the compound’s solubility, boiling point, and melting point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-ethyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3/c1-3-24(12-17-22-13(2)28-23-17)18(26)10-16-19(27)21-8-9-25(16)11-14-6-4-5-7-15(14)20/h4-7,16H,3,8-12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHLXHVMTOEFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NOC(=N1)C)C(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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